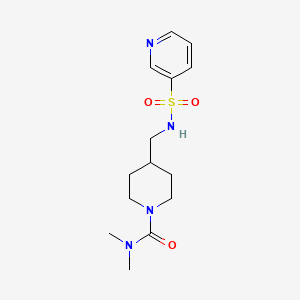

N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide

Description

N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a dimethylcarboxamide group at the 1-position and a pyridine-3-sulfonamido methyl moiety at the 4-position.

Properties

IUPAC Name |

N,N-dimethyl-4-[(pyridin-3-ylsulfonylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-17(2)14(19)18-8-5-12(6-9-18)10-16-22(20,21)13-4-3-7-15-11-13/h3-4,7,11-12,16H,5-6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDLLRGYGUOYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyridine sulfonamide group and the carboxamide group. Common reagents used in these reactions include pyridine-3-sulfonyl chloride, N,N-dimethylamine, and piperidine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to other piperidine-1-carboxamide derivatives and sulfonamide-containing molecules. Below is an analysis based on the provided evidence:

Structural Analogues

Compound A : N-(14-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}-3,6,9,12-tetraoxatetradecan-1-yl)-4′-fluoro-3′-methyl-2-[4-(4-methyl-1H-imidazol-5-yl)piperidin-1-yl]-[1,1′-biphenyl]-4-carboxamide (CAS 2690350-15-1)

- Key Differences :

- Substituents: Contains a fluorinated biphenyl system and a polyethylene glycol (PEG)-like chain, enhancing solubility and bioavailability compared to the target compound’s simpler pyridine-sulfonamido group.

- Pharmacological Role: Likely designed for targeted therapies (e.g., proteolysis-targeting chimeras/PROTACs) due to its extended linker and imidazole-piperidine motif .

- Molecular Weight : 867.96 g/mol (vs. ~351 g/mol estimated for the target compound), indicating significantly larger size and complexity .

Compound B : N,N-dimethyl-4-[7-(propane-1-sulfonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]piperidine-1-carboxamide (S903-1453)

- Key Differences :

- Core Structure: Replaces the pyridine-sulfonamido methyl group with a triazolo-pyrazine ring and propane sulfonyl group.

- Pharmacological Role: Likely optimized for kinase inhibition (e.g., mTOR or PI3K pathways) due to the triazolo-pyrazine moiety, which is a common scaffold in kinase inhibitors .

- Physicochemical Properties: The propane sulfonyl group may enhance metabolic stability compared to the pyridine-sulfonamido group in the target compound .

Functional Comparison

Research Findings

- Compound A : The extended PEG linker and fluorinated biphenyl system indicate applications in targeted protein degradation, with enhanced pharmacokinetics due to improved solubility .

- Compound B : The triazolo-pyrazine sulfonyl group is associated with high-affinity kinase binding, as seen in preclinical studies of similar molecules .

Biological Activity

N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action based on available research.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : The piperidine structure is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Pyridine Sulfonamide Group : This step involves reacting the piperidine derivative with a pyridine sulfonyl chloride in the presence of a base, resulting in the formation of the sulfonamide linkage.

- Carboxamide Formation : The final step involves converting the intermediate into the carboxamide form, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its piperidine structure allows for significant binding affinity to receptors or enzymes, influencing pharmacodynamics and potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have evaluated compounds similar to this compound for their anticancer properties. For instance, compounds containing similar structural motifs have shown effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM . These findings suggest that such compounds may serve as potential anticancer agents.

Antimicrobial Properties

Compounds related to this compound have demonstrated significant antibacterial activity against various strains, including antibiotic-resistant bacteria . The introduction of sulfonamide groups has been linked to enhanced antibacterial efficacy, making these compounds valuable in combating resistant infections.

Study 1: Anticancer Evaluation

A study focusing on a series of piperidine derivatives reported that certain analogs exhibited potent cytotoxicity against multiple cancer cell lines. The mechanism involved microtubule destabilization and induction of apoptosis, which are critical pathways in cancer treatment .

Study 2: Antibacterial Assessment

In another investigation, compounds with similar structural characteristics were tested against Gram-positive bacteria, showing effective minimum inhibitory concentrations (MIC) ranging from 2.0 μM to 12.5 μM . These results highlight the potential application of such compounds in developing new antimicrobial agents.

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

Intermediate Formation : Preparation of the pyridine-3-sulfonamide moiety via sulfonation of pyridine derivatives using chlorosulfonic acid, followed by amidation with ammonia or amines .

Piperidine Functionalization : The piperidine core is modified via reductive amination or alkylation to introduce the methyl group at the 4-position.

Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution attaches the sulfonamide group to the piperidine scaffold. Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents (THF/DMF), and catalysts like Pd(PPh₃)₄ .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C | Higher yields at controlled exothermic steps |

| Catalyst Loading | 2–5 mol% | Balances cost and efficiency |

| Reaction Time | 12–24 hrs | Longer durations improve conversion |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Purity ≥98% is standard for pharmacological studies .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on piperidine, sulfonamide linkage).

- HRMS : Exact mass verification to rule out side products.

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and stability (decomposition >200°C is typical for sulfonamides) .

Advanced Research Questions

Q. What molecular modeling approaches predict the compound’s interaction with biological targets (e.g., cannabinoid receptors)?

- Conformational Analysis : AM1 molecular orbital methods identify stable conformers (e.g., Tg, Ts) of the piperidine-carboxamide core. Protonation states (neutral vs. N-protonated) significantly alter binding affinity .

- 3D-QSAR/CoMFA : Comparative molecular field analysis using ligand-receptor docking (e.g., CB1 antagonists) highlights steric/electrostatic contributions. For example, the pyridine-sulfonamide group may occupy a hydrophobic pocket, while the carboxamide engages in hydrogen bonding .

- Key Findings :

Q. How do structural modifications (e.g., substituent variations) affect pharmacological activity?

Q. Structure-Activity Relationship (SAR) Table :

Q. What experimental strategies resolve discrepancies in binding assay data across studies?

- Source Identification :

- Mitigation :

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

-

Salt Formation : Hydrochloride salts improve aqueous solubility (≥5 mg/mL in PBS).

-

Formulation : Nanoemulsions (e.g., Labrafil®) enhance oral bioavailability by bypassing first-pass metabolism.

-

Proof-of-Concept Data :

Formulation Bioavailability (%) Tmax (hr) Free Base 12 ± 3 2.5 Nanoemulsion 45 ± 8 1.0

Q. What analytical techniques identify degradation products under stressed conditions?

- Forced Degradation : Expose to heat (40°C), light (UV, 48 hrs), and hydrolytic conditions (0.1 M HCl/NaOH).

- LC-MS/MS : Identifies major degradants (e.g., sulfonic acid from sulfonamide hydrolysis or N-demethylation products).

- Stability Guidelines : Store at -20°C in amber vials under N₂ to prevent oxidation/hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.